molecular formula C13H12I3N2NaO4 B094464 Sodium diprotrizoate CAS No. 129-57-7

Sodium diprotrizoate

Cat. No.: B094464
CAS No.: 129-57-7
M. Wt: 663.95 g/mol
InChI Key: MEMHCDLRPADYQY-UHFFFAOYSA-M
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Description

Sodium diprotrizoate, also known as diatrizoate sodium, is a water-soluble, iodinated, radiopaque contrast medium. It is widely used in medical imaging to enhance the visibility of internal structures in radiographic examinations. This compound is particularly effective due to its high iodine content, which absorbs X-rays and creates a clear contrast between different tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diprotrizoate is synthesized through the iodination of 3,5-diacetamido-2,4,6-triiodobenzoic acid. The process involves the reaction of the benzoic acid derivative with iodine in the presence of an oxidizing agent. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination reactions under controlled conditions. The process includes purification steps such as recrystallization and filtration to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Sodium diprotrizoate primarily undergoes substitution reactions due to the presence of iodine atoms. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce hydroxy derivatives of the compound .

Mechanism of Action

Sodium diprotrizoate functions as a radiopaque contrast agent due to its high iodine content. When administered, the iodine atoms absorb X-rays, creating a clear contrast between the areas filled with the contrast agent and the surrounding tissues. This contrast enhancement allows for accurate visualization and diagnosis of abnormalities within the body .

On a molecular level, this compound does not undergo significant metabolism and is primarily excreted unchanged through the kidneys. Its stability ensures consistent radiopaque properties throughout the imaging process .

Biological Activity

Sodium diprotrizoate, a radiopaque contrast agent, is primarily used in medical imaging, particularly in urology and radiography. Its biological activity is closely related to its chemical properties and its interactions within biological systems. This article provides a detailed overview of the biological activity of this compound, including its pharmacological effects, safety profile, and relevant case studies.

This compound is a tri-iodinated compound with the molecular formula C11_{11}H8_8I3_3N2_2NaO4_4. It is classified as a contrast medium due to its ability to enhance the visibility of internal structures during imaging procedures. The iodine content provides the necessary radiopacity, allowing for clearer delineation of anatomical features in X-ray and CT imaging.

The primary mechanism of this compound involves its interaction with X-rays. When administered intravenously or intravesically, it absorbs X-rays more effectively than surrounding tissues, creating a contrast that aids in diagnostic imaging. The compound's high iodine content is crucial for this property, as iodine has a high atomic number, making it an effective contrast agent.

Pharmacological Effects

  • Urological Applications : this compound is utilized in urological examinations to visualize the urinary tract. It aids in diagnosing conditions such as urinary obstructions and tumors. Clinical studies have demonstrated its effectiveness in enhancing the clarity of images obtained during procedures like intravenous pyelography (IVP) and retrograde pyelography .
  • Safety Profile : While generally considered safe, this compound can cause adverse reactions in some patients. Common side effects include allergic reactions, renal impairment, and cardiovascular events such as tachycardia or hypotension following administration . The incidence of these effects varies based on patient sensitivity and pre-existing conditions.

Case Studies

Several case studies highlight the clinical applications and safety concerns associated with this compound:

  • Case Study 1 : A study published in the Annals of the New York Academy of Sciences reported on the use of this compound in urological imaging. The findings indicated that patients receiving this contrast medium experienced improved diagnostic outcomes with minimal adverse effects .
  • Case Study 2 : Another investigation focused on the comparative safety of various iodinated contrast agents, including this compound. This study found that while most patients tolerated the agent well, there were instances of acute kidney injury in susceptible individuals .

Research Findings

Recent research has further elucidated the biological activity of this compound:

  • Renal Studies : Research indicates that this compound can influence renal function tests due to its nephrotoxic potential in certain populations. Studies suggest that hydration before administration may mitigate risks associated with renal impairment .
  • Contrast-Induced Nephropathy (CIN) : A significant concern with iodinated contrast agents is CIN. This compound has been implicated in cases where patients exhibit elevated serum creatinine levels post-procedure. Monitoring renal function before and after administration is recommended to minimize complications .

Summary Table of Biological Activity

Aspect Details
Chemical Formula C11_{11}H8_8I3_3N2_2NaO4_4
Primary Use Radiopaque contrast agent for imaging
Mechanism Absorbs X-rays due to high iodine content
Common Applications Urological examinations (IVP, retrograde pyelography)
Adverse Effects Allergic reactions, renal impairment, cardiovascular events
Notable Case Studies Improved diagnostic outcomes; instances of acute kidney injury

Properties

CAS No.

129-57-7

Molecular Formula

C13H12I3N2NaO4

Molecular Weight

663.95 g/mol

IUPAC Name

sodium;2,4,6-triiodo-3,5-bis(propanoylamino)benzoate

InChI

InChI=1S/C13H13I3N2O4.Na/c1-3-5(19)17-11-8(14)7(13(21)22)9(15)12(10(11)16)18-6(20)4-2;/h3-4H2,1-2H3,(H,17,19)(H,18,20)(H,21,22);/q;+1/p-1

InChI Key

MEMHCDLRPADYQY-UHFFFAOYSA-M

SMILES

CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+]

Isomeric SMILES

CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+]

Canonical SMILES

CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+]

Key on ui other cas no.

129-57-7

Origin of Product

United States

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